molecular formula C18H26INO2 B140441 Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester CAS No. 135569-31-2

Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester

Cat. No. B140441
M. Wt: 415.3 g/mol
InChI Key: ILEKPVSEMHSRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester (commonly known as CIDEA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CIDEA is a synthetic compound that is often used as a tool in the study of various biological processes.

Mechanism Of Action

CIDEA's mechanism of action is not fully understood. However, it is thought to regulate lipid metabolism by modulating the expression of genes involved in lipogenesis and lipolysis. CIDEA has also been shown to interact with various proteins involved in lipid metabolism, including perilipin and adipose triglyceride lipase.

Biochemical And Physiological Effects

CIDEA has been shown to have both biochemical and physiological effects. Biochemically, CIDEA has been shown to regulate the expression of genes involved in lipid metabolism. Physiologically, CIDEA has been implicated in the regulation of thermogenesis and energy homeostasis. Additionally, CIDEA has been shown to play a role in the development of obesity and metabolic disorders.

Advantages And Limitations For Lab Experiments

CIDEA has several advantages and limitations for lab experiments. One advantage of using CIDEA is its ability to modulate lipid metabolism, which can be used to study various biological processes. Additionally, CIDEA is a synthetic compound, which allows for precise control over its concentration and administration. One limitation of using CIDEA is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of CIDEA is a complex process that requires specialized knowledge and equipment.

Future Directions

There are several future directions for the study of CIDEA. One direction is the further exploration of CIDEA's mechanism of action. Additionally, the potential clinical applications of CIDEA in the treatment of obesity and metabolic disorders should be investigated. Furthermore, the development of new synthetic compounds that can modulate lipid metabolism should be explored.
Conclusion:
Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester (CIDEA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CIDEA has been extensively used in the study of various biological processes, including adipocyte differentiation, lipid droplet formation, and insulin signaling. CIDEA's mechanism of action is not fully understood, but it is thought to regulate lipid metabolism by modulating the expression of genes involved in lipogenesis and lipolysis. CIDEA has several advantages and limitations for lab experiments, and there are several future directions for the study of CIDEA.

Synthesis Methods

CIDEA is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of CIDEA is a complex process that requires specialized knowledge and equipment. The exact synthesis method of CIDEA is not widely publicized due to its potential misuse.

Scientific Research Applications

CIDEA has been extensively used in scientific research due to its ability to modulate lipid metabolism. CIDEA has been shown to play a critical role in the regulation of thermogenesis and energy homeostasis. Additionally, CIDEA has been implicated in the development of obesity and metabolic disorders. CIDEA has also been used as a tool in the study of various biological processes, including adipocyte differentiation, lipid droplet formation, and insulin signaling.

properties

CAS RN

135569-31-2

Product Name

Cyclopentanecarboxylic acid, 1-(4-iodophenyl)-, 2-(diethylamino)ethyl ester

Molecular Formula

C18H26INO2

Molecular Weight

415.3 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-(4-iodophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C18H26INO2/c1-3-20(4-2)13-14-22-17(21)18(11-5-6-12-18)15-7-9-16(19)10-8-15/h7-10H,3-6,11-14H2,1-2H3

InChI Key

ILEKPVSEMHSRPU-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)I

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)I

synonyms

4-iodocaramiphen
para-iodocaramiphen

Origin of Product

United States

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